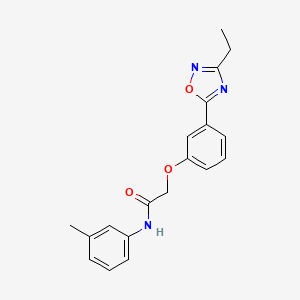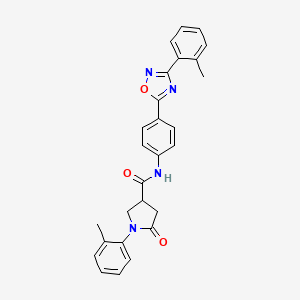
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide, also known as Boc-MLF, is a small molecule inhibitor that has been used in scientific research for its ability to selectively block the activity of a specific receptor. This receptor, known as formyl peptide receptor 1 (FPR1), plays a key role in the immune system and has been implicated in a number of diseases including cancer, inflammation, and infection. In
Mécanisme D'action
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide selectively binds to FPR1 and blocks its activity. This receptor is activated by specific peptides that are produced during infection or inflammation. When activated, FPR1 triggers a signaling cascade that leads to the recruitment of immune cells to the site of infection or inflammation. By blocking the activity of FPR1, N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide prevents this signaling cascade from occurring, which can have downstream effects on immune cell function and disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide are largely related to its ability to block the activity of FPR1. In vitro studies have shown that N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide can inhibit the migration of immune cells towards chemotactic stimuli, suggesting that it may be useful in the treatment of diseases characterized by excessive inflammation. In vivo studies have also shown that N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide can reduce the severity of inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide in lab experiments is its selectivity for FPR1. This allows researchers to specifically block the activity of this receptor without affecting other receptors or signaling pathways. However, one limitation of using N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide is that it has a relatively short half-life, which can make it difficult to use in long-term studies. Additionally, the synthesis of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide is relatively complex and requires specialized equipment and expertise.
Orientations Futures
There are a number of potential future directions for research on N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of FPR1. Additionally, researchers are interested in exploring the potential therapeutic applications of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide in diseases characterized by excessive inflammation or immune cell recruitment. Finally, there is also interest in understanding the downstream effects of FPR1 inhibition on immune cell function and disease progression.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the amine group on the piperidine ring using Boc anhydride to form Boc-protected piperidine. The second step involves the reaction of Boc-protected piperidine with 3-oxopropyl benzenesulfonamide to form N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide has been used extensively in scientific research as a tool to study the function of FPR1. This receptor is expressed on a variety of immune cells and plays a key role in the recruitment of immune cells to sites of infection or inflammation. By selectively blocking the activity of FPR1 with N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide, researchers can study the downstream effects of this inhibition on immune cell function and disease progression.
Propriétés
IUPAC Name |
N-tert-butyl-4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-15-11-13-21(14-12-15)18(22)10-7-16-5-8-17(9-6-16)25(23,24)20-19(2,3)4/h5-6,8-9,15,20H,7,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFIVODFDDEJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-4-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




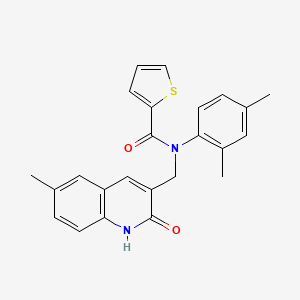
![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)



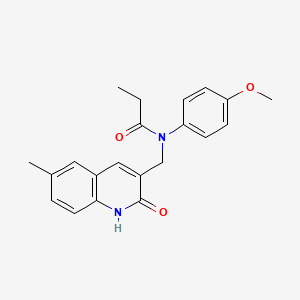
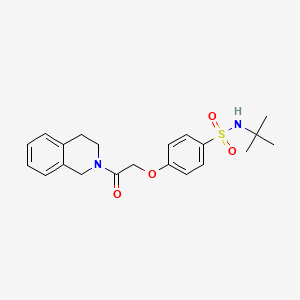
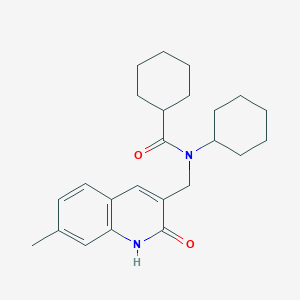
![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
